Meta-Methylsulfanyl Benzoyl vs. Unsubstituted Benzoyl: Impact on Human Acetylcholinesterase (AChE) Inhibition
In a panel of 4‑methyl‑6‑(piperidin‑4‑ylmethoxy)pyrimidine derivatives, the 3‑methylsulfanylbenzoyl analog (CAS 2320457‑54‑1) displayed a 7.2‑fold stronger inhibition of human recombinant AChE than the unsubstituted benzoyl derivative under identical assay conditions [1]. The meta‑SMe group contributes a favorable hydrophobic contact with the peripheral anionic site of AChE, reducing the IC50 value from 8.6 μM to 1.2 μM.
| Evidence Dimension | Human AChE inhibition, IC50 (μM) |
|---|---|
| Target Compound Data | 1.2 ± 0.2 μM |
| Comparator Or Baseline | 4‑Methyl‑6‑({1‑benzoylpiperidin‑4‑yl}methoxy)pyrimidine: IC50 = 8.6 ± 1.1 μM |
| Quantified Difference | 7.2‑fold improvement (p < 0.01, Student's t‑test) |
| Conditions | Ellman assay, 0.1 U mL⁻¹ human recombinant AChE, 25 °C, pH 8.0, 15 min pre‑incubation, n = 4 |
Why This Matters
For laboratories screening AChE inhibitors for Alzheimer’s disease research, the 7‑fold potency gain makes CAS 2320457‑54‑1 a substantially more attractive tool compound than the unsubstituted‑benzoyl parent, reducing the amount of compound required per 96‑well plate by the same factor.
- [1] Alım, Z. et al. (2023) 'Evaluation of pyrimidine‑based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation', Naunyn‑Schmiedeberg's Archives of Pharmacology, 396(7), pp. 1523–1538. https://doi.org/10.1007/s00210-023-02419-3 View Source
